(4-Bromo-2-methoxyphenyl)methanamine
Overview
Description
(4-Bromo-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10BrNO It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as inha, the enoyl-acyl carrier protein reductase from mycobacterium tuberculosis .
Mode of Action
It is likely that the compound interacts with its targets through a mechanism similar to other brominated and methoxylated phenylmethanamines .
Biochemical Pathways
Related compounds have been shown to affect various pathways, suggesting that (4-bromo-2-methoxyphenyl)methanamine may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, storage conditions such as temperature can affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-methoxyphenyl)methanamine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a suitable solvent like chloroform.
Amination: The brominated product is then subjected to a nucleophilic substitution reaction with methanamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition rates, is common to optimize the process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium azide to form the corresponding azide compound.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions. Conversely, reduction reactions can convert the methoxy group to a methyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, or other nucleophiles in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Azide Derivative: Formed from substitution with sodium azide.
Hydroxyl Derivative: Formed from oxidation of the methoxy group.
Coupled Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-Bromo-2-methoxyphenyl)methanamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting neurological conditions.
Material Science: Utilized in the synthesis of polymers and other materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanamine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
(4-Bromo-2-methoxyaniline): Similar structure but with an amino group directly attached to the phenyl ring, leading to different reactivity and applications.
Uniqueness
(4-Bromo-2-methoxyphenyl)methanamine is unique due to the combination of the bromine and methoxy substituents, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Biological Activity
(4-Bromo-2-methoxyphenyl)methanamine, with the molecular formula C₈H₁₁BrN O and a molecular weight of approximately 252.54 g/mol, is an organic compound characterized by a bromine atom and a methoxy group on a phenyl ring, along with a primary amine functional group. This compound is primarily recognized for its potential applications in pharmaceutical synthesis, particularly as an intermediate in the development of biologically active molecules.
Potential Applications in Cancer Treatment
Research indicates that this compound may serve as a precursor for compounds that inhibit tyrosine kinases, which are critical in cancer treatment. For instance, derivatives of this compound have been linked to the synthesis of Bosutinib, an FDA-approved drug for chronic myelogenous leukemia. The structural features of this compound suggest it may interact with biological targets due to the presence of both bromine and methoxy groups, which could enhance its reactivity and biological activity .
Interaction Studies
Studies have explored how modifications to this compound can enhance or alter its biological activity. Its derivatives may interact with specific enzymes or receptors, indicating potential therapeutic uses in various conditions, particularly in oncology .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific combination of functional groups which influences both its chemical reactivity and biological activity. Below is a comparative table highlighting similar compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
4-Bromo-2-methoxyphenol | Hydroxyl group instead of an amine | Used extensively as an organic intermediate |
3-Bromo-2-methoxyphenylmethanamine | Similar structure but different bromine position | May exhibit different reactivity patterns |
4-Chloro-2-methoxyphenylmethanamine | Chlorine instead of bromine | Different electronic properties affecting reactivity |
This table illustrates how variations in functional groups can influence the biological activity and potential applications of these compounds.
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have demonstrated activity against various bacterial strains, indicating that modifications to the phenyl ring can enhance antimicrobial properties . Such findings suggest that this compound may also possess similar bioactivity.
Properties
IUPAC Name |
(4-bromo-2-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDXWVWSBBYXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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